Cas no 53181-04-7 (4-butylthiazol-2-aMine)

4-butylthiazol-2-aMine Chemical and Physical Properties
Names and Identifiers
-
- 4-butylthiazol-2-aMine
- 4-Butylthiazol-2-amine
- 4-butyl-1,3-thiazol-2-amine
- 53181-04-7
- 4-butyl-1,3-thiazol-2-ylamine
- SCHEMBL2373929
- CMDRVSNHYRLGBQ-UHFFFAOYSA-N
- EN300-782058
-
- Inchi: InChI=1S/C7H12N2S/c1-2-3-4-6-5-10-7(8)9-6/h5H,2-4H2,1H3,(H2,8,9)
- InChI Key: CMDRVSNHYRLGBQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 156.07211956Da
- Monoisotopic Mass: 156.07211956Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
- XLogP3: 2.3
4-butylthiazol-2-aMine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782058-0.5g |
4-butyl-1,3-thiazol-2-amine |
53181-04-7 | 95.0% | 0.5g |
$809.0 | 2025-02-22 | |
Enamine | EN300-782058-5.0g |
4-butyl-1,3-thiazol-2-amine |
53181-04-7 | 95.0% | 5.0g |
$2443.0 | 2025-02-22 | |
Enamine | EN300-782058-0.05g |
4-butyl-1,3-thiazol-2-amine |
53181-04-7 | 95.0% | 0.05g |
$707.0 | 2025-02-22 | |
Enamine | EN300-782058-0.25g |
4-butyl-1,3-thiazol-2-amine |
53181-04-7 | 95.0% | 0.25g |
$774.0 | 2025-02-22 | |
Enamine | EN300-782058-10.0g |
4-butyl-1,3-thiazol-2-amine |
53181-04-7 | 95.0% | 10.0g |
$3622.0 | 2025-02-22 | |
Enamine | EN300-782058-2.5g |
4-butyl-1,3-thiazol-2-amine |
53181-04-7 | 95.0% | 2.5g |
$1650.0 | 2025-02-22 | |
Enamine | EN300-782058-0.1g |
4-butyl-1,3-thiazol-2-amine |
53181-04-7 | 95.0% | 0.1g |
$741.0 | 2025-02-22 | |
Enamine | EN300-782058-1.0g |
4-butyl-1,3-thiazol-2-amine |
53181-04-7 | 95.0% | 1.0g |
$842.0 | 2025-02-22 |
4-butylthiazol-2-aMine Related Literature
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Tian Zeng,Xiaoran Hu,Maxwell J. Robb Chem. Commun., 2021,57, 11173-11176
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Lin Tan,Fanling Meng,Pengfei Wu,Yunxue Xia,Yuanyuan Tang Environ. Sci.: Nano, 2020,7, 3088-3099
Additional information on 4-butylthiazol-2-aMine
Recent Advances in the Study of 4-Butylthiazol-2-amine (CAS: 53181-04-7) in Chemical Biology and Pharmaceutical Research
4-Butylthiazol-2-amine (CAS: 53181-04-7) is a thiazole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This research brief aims to summarize the latest findings related to 4-butylthiazol-2-amine, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have explored the synthesis of 4-butylthiazol-2-amine through various chemical routes, with an emphasis on improving yield and purity. One notable approach involves the condensation of butyl isothiocyanate with 2-aminoacetaldehyde dimethyl acetal, followed by cyclization under acidic conditions. This method has been optimized to achieve high yields, making it suitable for large-scale production. Additionally, researchers have investigated the use of green chemistry principles to minimize environmental impact during synthesis.
In terms of biological activity, 4-butylthiazol-2-amine has demonstrated promising results in preclinical studies. For instance, it has shown potent inhibitory effects against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, although further studies are needed to elucidate the precise molecular targets. Moreover, 4-butylthiazol-2-amine has exhibited anti-inflammatory properties in animal models, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have revealed that 4-butylthiazol-2-amine can induce apoptosis in certain cancer cell lines, particularly those associated with breast and colon cancers. Researchers are currently investigating the compound's ability to modulate key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer. These findings highlight the need for further research to explore the full therapeutic potential of 4-butylthiazol-2-amine.
Despite these promising results, challenges remain in the development of 4-butylthiazol-2-amine as a therapeutic agent. Issues such as bioavailability, toxicity, and pharmacokinetics need to be addressed through rigorous preclinical and clinical studies. Recent advancements in drug delivery systems, such as nanoparticles and liposomes, may offer solutions to some of these challenges. Additionally, computational modeling and structure-activity relationship (SAR) studies are being employed to design analogs with improved efficacy and safety profiles.
In conclusion, 4-butylthiazol-2-amine (CAS: 53181-04-7) represents a promising compound in the field of chemical biology and pharmaceutical research. Its diverse biological activities and potential therapeutic applications make it a valuable subject for further investigation. Future research should focus on optimizing its synthesis, elucidating its mechanisms of action, and addressing the challenges associated with its development as a drug candidate. The insights gained from these studies could pave the way for new treatments for infectious, inflammatory, and neoplastic diseases.
53181-04-7 (4-butylthiazol-2-aMine) Related Products
- 1261896-84-7(5-(3-Methoxycarbonylphenyl)-2-methoxyphenol)
- 2060060-68-4(12-chloro-2,3,10,11-tetraazatricyclo6.4.1.0,4,13trideca-1,4(13),5,7,9,11-hexaene)
- 5959-01-3(2-Anthracenecarboxylicacid, 1-amino-9,10-dihydro-9,10-dioxo-, ethyl ester)
- 955369-68-3(2-(6-bromopyridin-2-yl)-2-methylpropan-1-ol)
- 2229333-96-2({2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylethyl}(methyl)amine)
- 2460687-74-3((S)-Benzyl (1-(4-amino-5-carbamoyl-1H-pyrazol-1-yl)propan-2-yl)carbamate)
- 873587-16-7(2,5-diethoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)
- 408340-94-3(1-Bromo-2,5-dimethyl-4-(phenylmethoxy)benzene)
- 189126-85-0(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1211586-31-0(2-(2-bromo-1,3-thiazol-4-yl)ethan-1-amine)


